Methyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate

Physicochemical profiling LogP comparison Drug-likeness

Researchers pursuing SAR-driven kinase inhibitor programs require structurally precise 5-amino-1-aryl-1H-pyrazole-4-carboxylate intermediates with defined substitution patterns. The 2,3-dimethylphenyl substituent on this scaffold delivers a distinct steric/electronic signature absent in other positional isomers (e.g., 2,4- or 3,4-dimethylphenyl), directly influencing target binding. • ≥98% purity enables direct amide coupling without activation, streamlining library synthesis. • Methyl ester handle allows chemoselective diversification while preserving the C-5 amino group. • Explicitly claimed substitution pattern in glucagon-inhibitor patent literature reduces freedom-to-operate risks. Supplied with full analytical documentation for reproducible lead optimization.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 1264041-10-2
Cat. No. B6344809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate
CAS1264041-10-2
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2C(=C(C=N2)C(=O)OC)N)C
InChIInChI=1S/C13H15N3O2/c1-8-5-4-6-11(9(8)2)16-12(14)10(7-15-16)13(17)18-3/h4-7H,14H2,1-3H3
InChIKeyDCRWYSJCVUCHTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate – Core Building Block Profile


Methyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate is a densely functionalized aminopyrazole scaffold bearing a 2,3-dimethylphenyl substituent, a C-5 amino group, and a C-4 methyl ester (MW 245.28, MF C₁₃H₁₅N₃O₂) . The compound belongs to the 5-amino-1-aryl-1H-pyrazole-4-carboxylate class, which has been exploited as a privileged intermediate in medicinal chemistry, particularly for kinase inhibitors and targets requiring a planar, hydrogen-bond-capable heterocyclic core [1]. Its substitution pattern defines a narrowly differentiated chemical space relative to other dimethylphenyl positional isomers and ester/acid analogs, making exact structural fidelity essential for SAR-driven discovery programs.

Scaffold 5-Aminopyrazole core suited for kinase / GPCR inhibitor SAR studies
Substitution 2,3-Dimethylphenyl creates a distinct steric/electronic profile vs. other positional isomers
Handle Methyl ester enables direct amidation without an extra activation step

Why the 2,3-Dimethylphenyl Substituent Cannot Be Substituted


The 2,3-dimethylphenyl group introduces a distinct steric and electronic signature that is absent in the unsubstituted phenyl, 2,4-dimethylphenyl, or 3,4-dimethylphenyl congeners. In the glucagon-inhibitor patent literature, the 2,3-dimethyl substitution pattern is specifically claimed as a preferred embodiment, with ortho/ortho'-disubstitution shown to modulate receptor binding [1]. Additionally, the methyl ester at C-4 serves as a synthetic handle that permits chemoselective transformations (e.g., hydrolysis to the carboxylic acid or direct amidation) while preserving the amino group; replacement with the carboxylic acid or ethyl ester analog alters both reactivity and physicochemical properties, potentially derailing established synthetic routes or SAR trends .

This Compound
Common Alternative
Risk of Mismatch
2,3-Dimethylphenyl
2,4-Dimethylphenyl or 3,4-isomer
Steric/electronic shift may alter SAR and patent-aligned structural motif
Methyl ester
Carboxylic acid or ethyl ester analog
Extra activation step or different byproduct profile may reduce synthetic efficiency

Quantitative Differentiation from Closest Analogs


Lipophilicity Shift from 2,3-Dimethyl Substitution

The unsubstituted phenyl analog (methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, CAS 29097-01-6) exhibits a LogP of 3.03 . The 2,3-dimethyl derivative is expected, based on well-established Hansch–Leo fragment constants (+0.54 per methyl group on an aromatic ring), to have a LogP approximately 1.1 units higher (~4.1), which represents a >10-fold shift in octanol/water partition coefficient [1]. This difference is material for membrane permeability, CYP450 binding, and in vivo distribution, where small changes in lipophilicity can dictate lead progression.

Lipophilicity Shift
Class-level inference
ΔLogP ≈ +1.1 (12.6× lipophilicity increase)
Extends accessible logP window for lead optimization
Calculated from fragment constants; experimental validation recommended
Physicochemical profiling LogP comparison Drug-likeness

Positional Isomer Preference: 2,3- vs. 2,4-Dimethylphenyl

In the glucagon-inhibitor patent US 4,359,474, 1-(2,3-dimethylphenyl)-1H-pyrazole is specifically claimed as a preferred embodiment, whereas the 2,4-dimethyl isomer is not granted the same preference [1]. The 2,3-disubstitution creates a contiguous steric block on the ortho/ortho' face that rotates the phenyl ring out of conjugation with the pyrazole nucleus, altering the dihedral angle and the electronic coupling compared to the 2,4-isomer. This geometric constraint influences target binding and metabolic stability in a manner that cannot be replicated by the 2,4-dimethylphenyl analog (CAS 1264045-25-1).

Isomer Preference
Supporting evidence
2,3-Dimethyl claimed as preferred embodiment in US 4,359,474; 2,4-isomer not preferred
May support SAR alignment with patent-disclosed motif
Qualitative patent preference; head-to-head potency data not publicly available
Steric effect Positional isomer SAR

Methyl Ester vs. Carboxylic Acid Synthetic Versatility

The methyl ester group at C-4 permits direct amidation, transesterification, or reduction while leaving the 5-amino group available for orthogonal protection. In contrast, the corresponding carboxylic acid analog (5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid, CAS 1226117-74-3) requires activation (e.g., HATU, DCC) before amide bond formation, introducing an additional synthetic step and potential racemization/epimerization risk . The ethyl ester analog (CAS 1416346-62-7) shares similar reactivity but yields a different leaving group (ethanol vs. methanol), which can complicate workup in large-scale reactions. Purity data from commercial suppliers indicates that the methyl ester is available at ≥98% purity from multiple vendors (e.g., MolCore, Leyan), whereas the carboxylic acid analog is less frequently stocked in comparable purity .

Synthetic Versatility
Cross-study comparable
≥1 fewer synthetic step; 98% purity vs. 95% for carboxylic acid analog
Direct amidation supports library synthesis with higher purity entry
Supplier-reported purity; verify lot-specific data before scale-up
Synthetic intermediate Protecting group strategy Building block

Optimal Use Cases for Procurement


Kinase or GPCR SAR with Lipophilic Aryl-Pyrazole Core

The 2,3-dimethylphenyl substituent provides a calculated logP ~4.1, extending the lipophilicity range beyond the unsubstituted phenyl analog (logP 3.03) [1]. This property is advantageous for programs targeting intracellular kinases or membrane-associated GPCRs where enhanced membrane partitioning is desired. The scaffold allows direct evaluation of the 2,3-dimethyl substitution impact on potency and selectivity relative to known 5-aminopyrazole lead series.

IP-Secure Optimization for Glucagon Inhibitors

The 2,3-dimethylphenyl motif is explicitly claimed in US 4,359,474 for glucagon-inhibiting pyrazoles [2]. Researchers expanding on glucagon receptor antagonism or related metabolic targets can use the methyl ester as a synthetic entry point to diversify the C-4 position while maintaining patent-aligned structural elements, reducing freedom-to-operate risks.

High-Purity Building Block for Parallel Amide Coupling

With a supplier-reported purity of ≥98% , the methyl ester can be employed directly in amide coupling reactions without an additional activation step, in contrast to the carboxylic acid analog. This makes it suitable for high-throughput library production where yield consistency and impurity control are critical.

Application
Selection Property
Validation Focus
Kinase / GPCR SAR libraries
Extended lipophilicity range beyond unsubstituted phenyl
Target potency and selectivity impact of 2,3-dimethyl substitution
Glucagon receptor antagonist optimization
Patent-aligned 2,3-dimethylphenyl motif (US 4,359,474)
IP risk assessment and C-4 position diversification
High-throughput amide library synthesis
Methyl ester synthetic handle for direct coupling
Impurity control and batch-to-batch consistency in parallel chemistry
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